Flecainide-d3
Descripción general
Descripción
Flecainide-d3 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Flecainide-d3 involves several steps:
Starting Materials: The synthesis begins with 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.
Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.
Amination: Adding 2-aminomethylpiperidine and solvent ethyl acetate under nitrogen protection produces flecainide.
Acetylation: Finally, acetic acid and ethyl acetate are added to the flecainide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of nitrogen as a protective gas is preferred due to its cost-effectiveness compared to argon .
Análisis De Reacciones Químicas
Types of Reactions
Flecainide-d3 undergoes several types of chemical reactions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
Flecainide-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms in this compound make it ideal for tracing and studying the pharmacokinetics of flecainide in biological systems.
Cardiology Research: This compound is used in studies related to atrial fibrillation and other cardiac arrhythmias.
Drug Development: It serves as a reference standard in the development of new antiarrhythmic drugs.
Mecanismo De Acción
Flecainide-d3 exerts its effects by blocking fast inward sodium channels, which prolongs the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinje fibers. Additionally, this compound prevents delayed rectifier potassium channels from opening, thereby lengthening the action potential .
Comparación Con Compuestos Similares
Similar Compounds
Encainide: Another class Ic antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar antiarrhythmic properties but has additional beta-blocking effects.
Metoprolol: A beta-blocker used for similar cardiac conditions but with a different mechanism of action.
Uniqueness
Flecainide-d3 is unique due to its deuterium atoms, which provide stability and make it suitable for detailed pharmacokinetic studies. This feature distinguishes it from other similar compounds like encainide and propafenone .
Actividad Biológica
Flecainide-d3 is a deuterated analog of flecainide, a potent antiarrhythmic agent primarily used in the treatment of various cardiac arrhythmias. The biological activity of this compound, particularly its pharmacological effects and mechanisms of action, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cardiac myocytes, ion channels, and potential therapeutic applications.
Overview of this compound
This compound is characterized by the incorporation of deuterium at specific positions in its molecular structure, which can influence its pharmacokinetic properties without significantly altering its biological activity compared to the non-deuterated form. The compound retains the core structure and pharmacological profile of flecainide, which includes blocking sodium channels (Nav1.5) and affecting calcium dynamics in cardiac cells.
-
Sodium Channel Blockade :
This compound inhibits the fast inward sodium current (INa) in cardiac tissues, which is crucial for depolarization during action potentials. This blockade prolongs the action potential duration (APD) in both atrial and ventricular myocytes . -
Calcium Dynamics :
Studies indicate that this compound affects intracellular calcium levels by modulating calcium release from the sarcoplasmic reticulum (SR). In permeabilized adult rat ventricular myocytes (ARVM), it has been shown to decrease the frequency of spontaneous SR calcium waves, which are critical for maintaining normal cardiac function .
Case Studies and Experimental Data
- Calcium Wave Inhibition : In experiments with CPVT (catecholaminergic polymorphic ventricular tachycardia) mouse models, this compound significantly reduced the incidence of spontaneous SR calcium waves during β-adrenergic stimulation. This effect was more pronounced at lower concentrations compared to wild-type models, demonstrating enhanced sensitivity due to RyR2 mutations .
- Concentration-Dependent Effects : A study reported that a concentration of 15 μM this compound led to a notable decrease in wave frequency without affecting the amplitude or duration of calcium transients. This suggests that while it effectively inhibits arrhythmogenic events, it does not compromise overall calcium handling within physiological limits .
Table: Summary of Key Findings on this compound
Study Reference | Model Used | Concentration | Key Findings |
---|---|---|---|
Hilliard et al., 2010 | CPVT Mice | 6 µM | Decreased spontaneous SR Ca²⁺ waves |
Savio-Galimberti & Knollmann, 2015 | WT ARVM | 25 µM | Reduced wave frequency; no change in amplitude |
Watanabe et al., 2009 | ARVM | 15 µM | Prolonged APD; decreased incidence of delayed afterdepolarizations |
Pharmacokinetics and Isotopic Labeling
The deuterium labeling in this compound alters its metabolic stability and may enhance its half-life compared to standard flecainide. This property is particularly beneficial in pharmacological research where tracking drug metabolism is essential .
Propiedades
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 | |
Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127413-31-4 | |
Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.